2-(Aminooxy)-3-cyclopropylpropanoic acid

Description

Chemical Classification and Structural Features

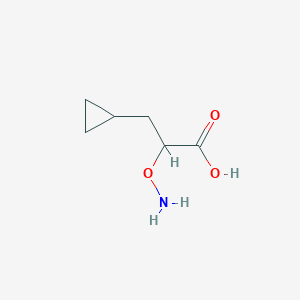

2-(Aminooxy)-3-cyclopropylpropanoic acid is a non-proteinogenic α-amino acid analogue. Its structure is characterized by a propanoic acid backbone, with an aminooxy group (-O-NH₂) attached to the α-carbon (C2) and a cyclopropyl (B3062369) ring substituting a hydrogen at the β-carbon (C3).

The key structural features that define the chemical properties and potential biological activity of this molecule are:

The Aminooxy Group: The presence of an oxygen atom adjacent to the nitrogen in the amino group significantly alters its electronic properties. This "alpha effect" makes the nitrogen more nucleophilic than a standard primary amine. iris-biotech.de This enhanced nucleophilicity is a cornerstone of its utility in bioconjugation, allowing for the formation of stable oxime linkages with aldehydes and ketones. iris-biotech.de

The Cyclopropyl Ring: This three-membered carbocycle is the smallest stable cycloalkane. Its rigid structure imposes significant conformational constraints on the molecule. nbinno.com The C-C bonds within the ring have a higher p-character than typical alkanes, and the C-H bonds are shorter and stronger. nih.gov These features contribute to increased metabolic stability by making the molecule less susceptible to enzymatic degradation. nih.govhyphadiscovery.com

The Carboxylic Acid Group: This functional group provides the molecule with acidic properties and the ability to form hydrogen bonds, which is crucial for interactions with biological targets.

Table 1: Key Structural and Chemical Features of this compound

| Feature | Description | Implication |

| Chemical Formula | C₆H₁₁NO₃ | |

| Molecular Weight | 145.16 g/mol | |

| Core Structure | Propanoic Acid | A three-carbon carboxylic acid. |

| α-substituent | Aminooxy Group (-ONH₂) | Enhanced nucleophilicity, formation of stable oximes. iris-biotech.de |

| β-substituent | Cyclopropyl Group | Conformational rigidity, increased metabolic stability. nbinno.comnih.gov |

| Chirality | The α-carbon is a chiral center. | Exists as enantiomers with potentially different biological activities. |

Historical Perspective on Aminooxy Functionality in Bioactive Molecules

The introduction of the aminooxy functionality into bioactive molecules is not a recent development. Historically, compounds bearing this group have been recognized for their ability to interact with and often inhibit enzymes, particularly those that rely on a pyridoxal-5'-phosphate (PLP) cofactor. The enhanced nucleophilicity of the aminooxy group allows it to readily react with the aldehyde of PLP, forming a stable oxime and thereby inactivating the enzyme.

Over the years, this reactivity has been harnessed in the design of various enzyme inhibitors. The incorporation of the aminooxy group into amino acid scaffolds has been a particularly fruitful strategy, leading to the development of potent inhibitors of amino acid metabolizing enzymes. Furthermore, the stability of the oxime bond formed between an aminooxy-containing molecule and a carbonyl compound has made it a valuable tool in chemical biology for the site-specific modification of proteins and other biomolecules, a technique often referred to as "aminooxy click chemistry". nih.gov

Significance of Cyclopropyl Moieties in Amino Acid Analogues

The cyclopropyl group has become a favored substituent in modern drug design for a multitude of reasons. When incorporated into amino acid analogues, this small, rigid ring system imparts several desirable properties that can translate into improved therapeutic profiles.

One of the primary advantages of the cyclopropyl moiety is the conformational constraint it imposes on the molecule. nbinno.com By restricting the rotation around single bonds, the cyclopropyl group can lock the amino acid analogue into a specific three-dimensional shape that is optimal for binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and selectivity. nbinno.com

Furthermore, the cyclopropyl group is known to enhance the metabolic stability of drug candidates. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation in the body. hyphadiscovery.com This can lead to a longer half-life and improved bioavailability of the drug.

The incorporation of cyclopropyl groups into peptide structures can also protect against enzymatic degradation by proteases, further enhancing their therapeutic potential. nih.gov The unique steric and electronic properties of the cyclopropyl ring have been successfully utilized to improve the potency and reduce off-target effects of a wide range of therapeutic agents. nih.gov The synthesis of amino acids containing cyclopropyl groups has been an area of active research, with various methods developed to introduce this valuable moiety into molecular scaffolds. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-aminooxy-3-cyclopropylpropanoic acid |

InChI |

InChI=1S/C6H11NO3/c7-10-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9) |

InChI Key |

ZOTUARGWEKITSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(C(=O)O)ON |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminooxy 3 Cyclopropylpropanoic Acid and Analogues

General Strategies for Aminooxy-Containing Carboxylic Acid Synthesis

The introduction of an aminooxy group into a carboxylic acid framework is a key step. The oximation reaction, which is the reaction between an aminooxy group (-ONH2) and a carbonyl group (aldehyde or ketone), is a fundamental transformation in this context. This reaction is highly chemoselective and can be performed under mild conditions, often in aqueous solutions, making it suitable for complex molecules. The resulting oxime linkage is generally stable.

One common approach involves the use of aminooxy-containing reagents. For instance, functionalized aminooxy substrates can be used to react with carbonyl compounds in a "click chemistry" fashion, providing a reliable method for forming the desired C=N-O bond. louisville.edu Another strategy employs reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH), which can act as a chemoselective nitrogen transfer agent. louisville.edu

The synthesis of hydrophilic aminooxy linkers often involves a Michael addition reaction, followed by a Mitsunobu reaction to introduce a phthalimide group, which is then converted to the aminooxy group via hydrazinolysis. nih.gov

| Reagent/Method | Description | Reference |

| Oximation Reaction | Reaction between an aminooxy group and a carbonyl group to form a stable oxime linkage. | louisville.edu |

| O-(diphenylphosphinyl)hydroxylamine (DPPH) | A chemoselective nitrogen transfer reagent. | louisville.edu |

| Michael Addition & Mitsunobu Reaction | A sequence used to synthesize hydrophilic aminooxy linkers. | nih.gov |

Stereoselective Synthesis of Cyclopropyl-Substituted Amino Acids

The construction of the cyclopropyl (B3062369) ring with the desired stereochemistry is a critical challenge. Several methods have been developed to achieve this, ranging from classical organic reactions to modern biocatalytic approaches.

Carbene and ylide additions to alkenes are powerful methods for forming cyclopropane (B1198618) rings. In the context of amino acid synthesis, this often involves the reaction of a carbene or ylide with a dehydroamino acid derivative.

Carbene Addition: Asymmetric radical cyclopropanation of dehydroaminocarboxylates using Co(II)-based metalloradical catalysis allows for the stereoselective synthesis of chiral cyclopropyl α-amino acids. nih.gov This method can exhibit high yields and excellent enantioselectivities. nih.gov

Ylide Addition: The addition of stabilized phosphorus ylides to cyclopropanone surrogates can lead to the formation of electrophilic alkylidenecyclopropanes. These intermediates can then react in an aza-Michael reaction to produce cyclopropane β-amino acid derivatives with complete diastereocontrol. nih.gov Sulfoxonium ylides have also been engaged in enantioselective aminocatalytic reactions to create cyclopropane-fused structures. acs.org Additionally, Wittig reagents (phosphonium ylides) can react with iodosoarenes to form monocarbonyl iodonium ylides in situ, which can then undergo cyclopropanation reactions. uwaterloo.ca

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral cyclopropyl amino acids.

Engineered Enzymes: Engineered myoglobin has been used as a catalyst for the stereoselective biocatalytic cyclopropanation using ethyl α-diazopyruvate as a carbene precursor. This approach can produce α-cyclopropylpyruvates with high enantioselectivity. wpmucdn.com

Reductive Amination: A bifunctional enzyme system can be used for the stereoselective synthesis of (S)-2-cyclopropyl-glycine through reductive amination, where enzymatic cofactor recycling is employed to drive the reaction towards the desired amino acid product. mdpi.com

Promiscuous Enzyme Activity: The active site of certain enzymes, like 4-oxalocrotonate tautomerase (4-OT), can be engineered to exhibit promiscuous cyclopropanation activity, enabling the preparation of various enantioenriched cyclopropanes. nih.gov

The use of microorganisms and enzymes allows for transformations with high chemo-, regio-, and enantioselectivities under mild conditions. researchgate.netmdpi.com

The Kulinkovich reaction provides a method for synthesizing cyclopropanol derivatives from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.org This reaction can be adapted for amino acid synthesis.

A key feature of the Kulinkovich reaction is the in situ formation of a titanacyclopropane intermediate, which then reacts with the ester. wikipedia.org A modification, known as the Kulinkovich-de Meijere reaction, allows for the preparation of cyclopropylamines from N,N-dialkylamides. organic-chemistry.org This variant proceeds through an oxatitanacyclopentane intermediate that undergoes ring opening and subsequent cyclization. organic-chemistry.org

| Reaction | Substrate | Product | Catalyst |

| Kulinkovich Reaction | Ester | Cyclopropanol | Ti(IV) alkoxide |

| Kulinkovich-de Meijere Reaction | N,N-dialkylamide | Cyclopropylamine | Ti(IV) alkoxide |

Functional group interconversions are essential for transforming readily available starting materials into the desired amino acid products. solubilityofthings.com This can involve a series of reactions to modify side chains and introduce the necessary functional groups.

For example, a modular and scalable route to protected cyclopropane amino acid building blocks has been developed that avoids the use of neurotoxic oxidants or precious metal catalysts. acs.org This approach utilizes an intramolecular isocyanate trapping via a Hofmann rearrangement to synthesize bicyclic carbamates, which can be further functionalized. acs.org

Advanced Synthetic Transformations for Specific Derivations (e.g., Nitrocyclopropyl Analogues)

The synthesis of more complex analogues, such as those containing a nitrocyclopropyl group, requires specialized synthetic methods. The nitrocyclopropyl moiety is a component of the natural peptide-lactone hormaomycin. acs.org

The synthesis of 3-(trans-2'-nitrocyclopropyl)alanine, a building block of hormaomycin, has been achieved. acs.org The biosynthesis of this unusual amino acid is thought to proceed from L-lysine. researchgate.net Synthetic strategies for nitrocyclopropanes can involve the oxidative cyclization of Michael adducts of nitroolefins.

Biochemical Mechanisms of Action of 2 Aminooxy 3 Cyclopropylpropanoic Acid

Mechanism of Pyridoxal (B1214274) Phosphate (PLP)-Dependent Enzyme Inhibition

The inhibitory mechanism of 2-(Aminooxy)-3-cyclopropylpropanoic acid against PLP-dependent enzymes is centered on its interaction with the PLP cofactor, a derivative of vitamin B6. This interaction leads to the inactivation of the enzyme, disrupting its catalytic cycle.

Formation of Covalent Oxime Adducts with PLP Cofactor

The primary mechanism of inhibition by this compound involves the formation of a stable covalent adduct with the PLP cofactor. The aminooxy group (-O-NH2) of the inhibitor readily reacts with the aldehyde group (-CHO) of pyridoxal phosphate. This reaction results in the formation of a highly stable oxime linkage. This covalent modification of the cofactor effectively sequesters it, rendering it unavailable for its normal catalytic role. Research on analogous aminooxy compounds, such as aminooxyacetate (AOA), has demonstrated the formation of a dead-end PLP-bound intermediate featuring an oxime bond, which serves as a model for the action of this compound. nih.gov

Interaction with the Schiff Base Linkage at the Enzyme Active Site

In the active site of PLP-dependent enzymes, the PLP cofactor is typically bound to a lysine (B10760008) residue via a Schiff base linkage (an imine). drugbank.com The catalytic cycle involves the formation of a new Schiff base between the PLP and the amino acid substrate. drugbank.com this compound, by reacting with the aldehyde group of PLP, prevents the formation of this essential substrate-PLP Schiff base, thereby halting the enzymatic reaction. The stable oxime adduct formed between the inhibitor and PLP effectively blocks the active site and prevents substrate binding and subsequent catalysis.

Consideration as a Suicide Substrate or Mechanism-Based Inactivator

Compounds like this compound are often considered mechanism-based inactivators, also known as suicide substrates. nih.gov A suicide substrate is a molecule that is structurally similar to the enzyme's natural substrate and is processed by the enzyme's catalytic machinery. However, during this process, the substrate is converted into a highly reactive species that irreversibly inactivates the enzyme by forming a covalent bond with a crucial residue in the active site. While direct evidence for this compound is not available in the provided search results, the formation of a stable oxime adduct with the PLP cofactor is a hallmark of this type of inhibition. The enzyme essentially participates in its own inactivation by processing the inhibitor.

Target Enzyme Spectrum and Specificity

The reactivity of the aminooxy group with the PLP cofactor suggests that this compound could potentially inhibit a wide range of PLP-dependent enzymes. The specificity of its action would be influenced by factors such as its affinity for the active site of different enzymes.

Inhibition of Aminotransferases (e.g., GABA-T, Aspartate Aminotransferase, Kynurenine (B1673888) Aminotransferases)

Aminotransferases are a major class of PLP-dependent enzymes that are potential targets for this compound.

GABA-Transaminase (GABA-T): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-T leads to an increase in GABA levels in the brain. While specific studies on this compound are not available, other aminooxy compounds are known inhibitors of GABA-T. nih.govnih.gov

Aspartate Aminotransferase (AAT): AAT plays a key role in amino acid metabolism. Its inhibition can have significant metabolic consequences. nih.govnih.gov

Kynurenine Aminotransferases (KATs): These enzymes are involved in the kynurenine pathway of tryptophan metabolism. Their inhibition can modulate the levels of neuroactive metabolites. nih.govnih.govresearchgate.netdntb.gov.ua

The inhibitory potential of this compound against these aminotransferases would be based on the formation of the stable oxime adduct with the PLP cofactor within their active sites.

Investigation of Activity Against Other PLP-Dependent Enzymes (e.g., Cysteine Synthase)

The broad reactivity of aminooxy compounds suggests that other PLP-dependent enzymes could also be targets.

Cysteine Synthase: This enzyme is involved in the biosynthesis of cysteine. Studies on the analogous compound aminooxyacetate (AOA) have shown that it can inhibit cysteine synthase, suggesting that this compound may have a similar effect. nih.govusda.gov The mechanism is expected to follow the same principle of oxime formation with the PLP cofactor.

Table 1: Summary of Potential Enzyme Targets and Inhibitory Mechanisms of this compound

| Enzyme Target | Enzyme Class | Proposed Mechanism of Inhibition |

| GABA-Transaminase (GABA-T) | Aminotransferase | Formation of a covalent oxime adduct with the PLP cofactor, leading to irreversible inactivation. |

| Aspartate Aminotransferase (AAT) | Aminotransferase | Formation of a covalent oxime adduct with the PLP cofactor, leading to irreversible inactivation. |

| Kynurenine Aminotransferases (KATs) | Aminotransferase | Formation of a covalent oxime adduct with the PLP cofactor, leading to irreversible inactivation. |

| Cysteine Synthase | Lyase | Formation of a covalent oxime adduct with the PLP cofactor, leading to irreversible inactivation. |

Kinetic Characterization of Enzyme Inhibition

Determination of Inhibition Kinetics and Inhibitor Constants

The potency of an enzyme inhibitor is typically described by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki, on the other hand, is a more absolute measure of the binding affinity of the inhibitor to the enzyme.

For aminooxy compounds, these values are determined by incubating the target enzyme with its substrate and varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often spectrophotometrically. By plotting the enzyme activity against the inhibitor concentration, the IC50 value can be calculated. The Ki value can then be derived from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate.

Table 1: Illustrative Inhibition Constants for Aminooxy Compounds against PLP-Dependent Enzymes

| Enzyme Target | Inhibitor | IC50 | Ki |

| GABA Transaminase | Aminooxyacetic Acid | Data not available | Data not available |

| Aspartate Aminotransferase | Aminooxyacetic Acid | Data not available | Data not available |

| Alanine (B10760859) Aminotransferase | Aminooxyacetic Acid | Data not available | Data not available |

Note: Specific IC50 and Ki values for this compound are not currently available in published literature. The table illustrates the type of data obtained from kinetic studies of similar inhibitors.

Analysis of Reversible and Irreversible Inhibition Modes

Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions, and their effect can be reversed by decreasing the inhibitor concentration. Irreversible inhibitors, in contrast, typically form covalent bonds with the enzyme, leading to a permanent loss of activity.

Aminooxy compounds like this compound are generally considered to be reversible inhibitors. The aminooxy group forms a stable, yet reversible, oxime linkage with the aldehyde group of the enzyme-bound pyridoxal-5'-phosphate cofactor. The stability of this complex prevents the enzyme from proceeding with its normal catalytic cycle. The reversible nature of this inhibition means that enzyme activity can be restored upon removal of the inhibitor.

Elucidation of Competitive, Uncompetitive, and Non-competitive Inhibition Mechanisms

The mode of reversible inhibition can be further classified as competitive, uncompetitive, or non-competitive, based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. This is often determined using Lineweaver-Burk plots, which graphically represent the relationship between substrate concentration and reaction velocity in the presence and absence of the inhibitor.

Competitive Inhibition : The inhibitor binds only to the active site of the free enzyme, competing with the substrate. In this mode, the apparent Km of the substrate increases, while the maximum velocity (Vmax) remains unchanged.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both the apparent Km and Vmax.

Non-competitive Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This leads to a decrease in Vmax, while the Km remains unchanged.

Based on the mechanism of action of aminooxyacetic acid, it is highly probable that this compound acts as a competitive inhibitor for PLP-dependent enzymes. It is expected to compete with the amino acid substrate for binding to the active site of the enzyme.

Modulation of Biochemical Pathways

By inhibiting key enzymes, this compound can significantly modulate critical biochemical pathways involved in amino acid metabolism, neurotransmitter function, and energy production.

Impact on Amino Acid Catabolism and Neurotransmitter Homeostasis (e.g., GABA)

One of the most significant effects of inhibiting PLP-dependent enzymes is the disruption of amino acid catabolism. Transaminases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are crucial for the transfer of amino groups, a fundamental step in the breakdown and synthesis of amino acids.

A key target of aminooxy compounds is GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-T, this compound is expected to prevent the breakdown of GABA, leading to its accumulation in the brain. This elevation of GABA levels can enhance inhibitory neurotransmission in the central nervous system.

Table 2: Expected Effects of this compound on Neurotransmitter Levels

| Neurotransmitter | Enzyme Affected | Expected Effect on Neurotransmitter Level |

| GABA | GABA Transaminase | Increase |

Interference with Energy Metabolism Pathways (e.g., Malate-Aspartate Shuttle)

The malate-aspartate shuttle is a critical pathway for transferring reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for ATP production. This shuttle is essential for cellular energy metabolism, particularly in the brain. A key enzyme in this shuttle is aspartate aminotransferase.

By inhibiting aspartate aminotransferase, this compound is predicted to disrupt the malate-aspartate shuttle. This interference would impair the cell's ability to generate ATP from glycolysis, effectively creating a state of functional hypoglycemia within the affected cells. This disruption of energy metabolism can have profound effects on cellular function, especially in highly active tissues like the brain.

Structure Activity Relationship Sar Studies and Rational Design

Contribution of the Aminooxy Moiety to Ligand-Enzyme Interactions

The aminooxy moiety (–O–NH₂) is a critical functional group that would be expected to play a significant role in the interaction of 2-(Aminooxy)-3-cyclopropylpropanoic acid with a target enzyme. This group is known to be a strong nucleophile, a property that can be pivotal in forming covalent or strong non-covalent interactions within an enzyme's active site. For instance, the aminooxy group can react with aldehydic or ketonic functionalities in a cofactor or an amino acid residue to form a stable oxime linkage.

Furthermore, the oxygen and nitrogen atoms of the aminooxy group can act as hydrogen bond donors and acceptors, facilitating a network of interactions that could enhance binding affinity and specificity. The potential for the aminooxy group to chelate metal ions present in the active site of metalloenzymes could also be a key aspect of its inhibitory mechanism.

Influence of the Cyclopropyl (B3062369) Ring on Binding Affinity and Selectivity

The cyclopropyl ring is a unique structural element that can profoundly influence a molecule's pharmacological profile.

Stereochemical Configuration and Conformational Constraints

The rigid nature of the cyclopropyl ring introduces significant conformational constraints on the propanoic acid backbone of the molecule. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The stereochemistry of the substituents on the cyclopropyl ring would be crucial. Different stereoisomers would present the aminooxy and carboxylic acid groups in distinct spatial orientations, leading to significant variations in their ability to interact with a specific enzyme binding pocket. For instance, a cis or trans configuration of the substituents relative to the ring could either facilitate or hinder optimal binding.

Role of Ring Strain and Substituent Effects

The inherent ring strain of the cyclopropane (B1198618) ring affects its electronic properties and bond lengths, which can influence its interactions with the enzyme. This strain can make adjacent bonds more susceptible to metabolic cleavage or, conversely, shield them. The electronic nature of the cyclopropyl group can also engage in favorable interactions, such as π-facial stacking with aromatic residues in the binding site. Substituents on the cyclopropyl ring, if present, would further modulate its steric and electronic properties, thereby impacting binding affinity and selectivity.

Rational Design of Analogues for Enhanced Biochemical Potency

The rational design of analogues of this compound would aim to optimize its interaction with a target enzyme to improve potency and selectivity.

Systematic Functional Group Modifications

A systematic approach to modifying the functional groups of the parent compound would be a key strategy. For the aminooxy group, modifications could include alkylation or acylation to modulate its nucleophilicity and steric bulk. The carboxylic acid could be esterified or converted to an amide to alter its charge and hydrogen bonding capacity. Each modification would be guided by the goal of achieving a more complementary fit within the enzyme's active site.

| Modification Site | Proposed Modification | Rationale |

| Aminooxy Group | N-alkylation | Modulate nucleophilicity and steric hindrance |

| Aminooxy Group | N-acylation | Alter hydrogen bonding and electronic properties |

| Carboxylic Acid | Esterification | Neutralize charge, improve cell permeability |

| Carboxylic Acid | Amide formation | Introduce new hydrogen bonding interactions |

| Cyclopropyl Ring | Introduction of substituents | Probe for additional binding pockets |

Exploration of Isosteric Replacements

Isosteric replacements involve substituting a functional group with another that has similar physical or chemical properties. This strategy is often employed to improve pharmacokinetic properties or to probe the importance of a particular group for binding. For example, the cyclopropyl ring could be replaced with other small, constrained rings like cyclobutane (B1203170) or an oxetane (B1205548) to assess the impact of ring size and heteroatom incorporation on activity. The aminooxy moiety could be replaced with a hydrazine (B178648) or a hydroxylamine (B1172632) to evaluate the contribution of the oxygen atom to the binding interactions.

| Original Moiety | Proposed Isosteric Replacement | Rationale for Exploration |

| Cyclopropyl Ring | Cyclobutyl Ring | Evaluate impact of increased ring size and flexibility |

| Cyclopropyl Ring | Oxetane Ring | Introduce a heteroatom for potential hydrogen bonding |

| Aminooxy Group | Hydrazine (-NH-NH₂) | Assess the role of the oxygen atom in binding |

| Aminooxy Group | Hydroxylamine (-NH-OH) | Alter the pKa and hydrogen bonding pattern |

Computational Chemistry in SAR Analysis

Computational chemistry has emerged as an indispensable tool in modern drug discovery and development. By simulating molecular interactions and properties, it provides valuable insights into the structure-activity relationships (SAR) of novel compounds, guiding the rational design of more potent and selective drug candidates. In the context of this compound and its analogs, computational approaches are instrumental in elucidating the structural determinants of their biological activity.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. These methods allow researchers to visualize and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern molecular recognition.

As of the latest available scientific literature, specific molecular modeling and docking studies exclusively focused on this compound have not been published. Research in this area is ongoing, and future studies are anticipated to shed light on its specific molecular targets and binding modes.

Generally, such studies would involve the following steps:

Target Identification and Preparation: Identifying the biological target of this compound and obtaining its three-dimensional structure, either from experimental methods like X-ray crystallography or through homology modeling.

Ligand Preparation: Generating a 3D conformation of this compound.

Molecular Docking: Using specialized software to predict the most favorable binding poses of the compound within the active site of the target.

Binding Affinity Prediction: Estimating the strength of the interaction, often expressed as a binding energy or score.

The insights gained from such studies would be crucial for understanding how the cyclopropyl and aminooxy moieties contribute to the compound's activity and for designing new derivatives with improved pharmacological profiles.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations can elucidate reaction mechanisms, predict molecular geometries, and determine various electronic properties that are critical for biological activity.

To date, there are no specific published studies detailing quantum chemical calculations for this compound. Such investigations would be highly valuable for a comprehensive understanding of its chemical behavior.

A typical quantum chemical study on this compound might include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Electronic Property Calculation: Calculating properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges to understand its reactivity and interaction capabilities.

Reaction Mechanism Simulation: Modeling potential metabolic pathways or the mechanism of action at the molecular level.

These theoretical calculations would complement experimental findings and provide a robust framework for the rational design of novel analogs of this compound.

Q & A

Q. What are the recommended synthetic routes for 2-(Aminooxy)-3-cyclopropylpropanoic acid, and what key reagents are involved?

- Methodological Answer : Synthesis typically involves substitution reactions targeting the aminooxy and cyclopropyl groups. For example, hydroxylamine derivatives may react with cyclopropyl-containing intermediates. Key reagents include alkylating agents for cyclopropane ring formation and hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) for aminooxy functionalization. Reaction optimization may require pH control (e.g., buffered conditions) and catalysts like palladium for coupling reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation relies on analytical techniques such as:

- NMR Spectroscopy : To verify proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and aminooxy groups.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (expected [M+H]+ = ~174.1 g/mol based on C₆H₁₁NO₃).

- FT-IR : To identify characteristic peaks (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, N–O stretch ~950 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What factors influence the stability of this compound in solution?

- Methodological Answer : Stability is affected by:

- pH : Degrades rapidly under acidic (pH < 3) or alkaline (pH > 9) conditions.

- Temperature : Store at 2–8°C for long-term stability.

- Light Sensitivity : Protect from UV exposure using amber vials.

- Solvent Choice : Use polar aprotic solvents (e.g., DMSO) to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., oxidation of the aminooxy group). To address this:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions.

- In Situ Monitoring : Use techniques like HPLC to track intermediate formation.

- Reproducibility Checks : Repeat reactions with purified starting materials to rule out impurity interference .

Q. What experimental strategies are recommended for studying the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like cytochrome P450 isoforms using fluorogenic substrates.

- Cell-Based Models : Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays.

- Molecular Docking : Use software (AutoDock Vina) to predict binding interactions with proteins of interest.

- Metabolic Stability : Assess hepatic clearance using liver microsomes .

Q. How can researchers optimize the compound’s application in bioconjugation reactions (e.g., peptide modification)?

- Methodological Answer : The aminooxy group reacts selectively with carbonyl groups (e.g., ketones/aldehydes) under mild acidic conditions (pH 4–5). Optimization steps include:

- Stoichiometry Adjustments : Use 1.5–2.0 equivalents of the compound to drive conjugation.

- Buffer Selection : Employ sodium acetate (pH 4.5) to enhance reaction efficiency.

- Purification : Remove unreacted species via size-exclusion chromatography .

Q. What advanced techniques are used to investigate degradation pathways of this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify degradation products.

- LC-MS/MS : Characterize degradants and propose pathways (e.g., hydrolysis of the aminooxy group to form hydroxylamine derivatives).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions .

Q. How can computational methods aid in understanding the compound’s mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Study interactions with lipid bilayers or protein targets over nanosecond timescales.

- Quantum Mechanics (QM) : Calculate reaction energetics for bond cleavage (e.g., aminooxy group stability).

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. What strategies mitigate interference from the cyclopropyl group in spectroscopic analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.